N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-isopropoxybenzamide
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Overview
Description
N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group, a sulfonyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The chlorophenyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonyl group via sulfonation. The final step involves the coupling of the piperazine derivative with the benzamide moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-(2-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)-4-(PROPAN-2-YLOXY)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group, in particular, enhances its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H28ClN3O4S |
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Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H28ClN3O4S/c1-17(2)30-21-8-6-18(7-9-21)22(27)24-10-15-31(28,29)26-13-11-25(12-14-26)20-5-3-4-19(23)16-20/h3-9,16-17H,10-15H2,1-2H3,(H,24,27) |
InChI Key |
WPEKDJFBSCJJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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